molecular formula C12H20O3 B15366000 Ethyl 4-oxocyclohexanebutanoate

Ethyl 4-oxocyclohexanebutanoate

Cat. No.: B15366000
M. Wt: 212.28 g/mol
InChI Key: BLLQFOHPZXUVHO-UHFFFAOYSA-N
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Description

Ethyl 4-oxocyclohexanebutanoate: is a chemical compound with the molecular formula C9H14O3. It is an ethyl ester derived from 4-oxocyclohexanecarboxylic acid. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the esterification of 4-oxocyclohexanecarboxylic acid with ethanol under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a catalytic process involving the reaction of cyclohexanone with ethyl acetoacetate in the presence of a strong acid catalyst.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can occur at the ethyl ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include Dess-Martin periodinane and 3-chloroperbenzoic acid.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Different esters, amides, and other substituted derivatives.

Scientific Research Applications

Chemistry: Ethyl 4-oxocyclohexanebutanoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-oxocyclohexanebutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 4-oxocyclohexanecarboxylate: A closely related compound with similar chemical properties.

  • 4-Oxocyclohexanecarboxylic Acid: The acid form from which Ethyl 4-oxocyclohexanebutanoate is derived.

  • 4-Phenylcyclohexanone: Another cyclohexanone derivative with different substituents.

Uniqueness: this compound is unique in its ester form, which provides different reactivity and applications compared to its acid and other cyclohexanone derivatives.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4-(4-oxocyclohexyl)butanoate

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10H,2-9H2,1H3

InChI Key

BLLQFOHPZXUVHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CCC(=O)CC1

Origin of Product

United States

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